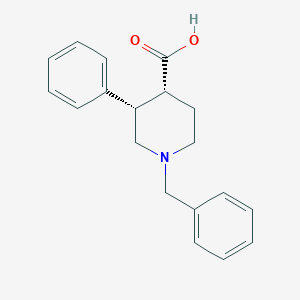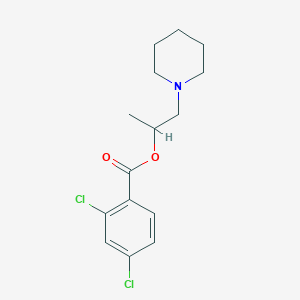
N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide, also known as CPCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPCA is a member of the pyridine family of compounds and has been found to possess a range of biochemical and physiological effects. In
Mecanismo De Acción
N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide inhibits FAAH by binding to the enzyme's active site, which prevents it from breaking down endocannabinoids. This results in an increase in the levels of endocannabinoids in the body, which can activate cannabinoid receptors and modulate a range of physiological processes.
Biochemical and Physiological Effects:
N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide has been found to have a range of biochemical and physiological effects. In addition to its inhibition of FAAH, N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide has been found to inhibit the activity of the enzyme monoacylglycerol lipase (MAGL), which is involved in the metabolism of another class of endocannabinoids. N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide has also been found to have anti-inflammatory effects and to modulate the activity of ion channels involved in pain sensation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of FAAH and MAGL, making it a useful tool for studying the role of endocannabinoids in physiological processes. N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide is also relatively stable and has good solubility in organic solvents. However, N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide has some limitations. It has been found to have off-target effects on other enzymes, which can complicate the interpretation of experimental results. Additionally, N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide has poor aqueous solubility, which can limit its use in some experimental settings.
Direcciones Futuras
There are several future directions for research on N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide. One area of interest is the development of more selective inhibitors of FAAH and MAGL. This could help to reduce off-target effects and improve the specificity of experimental results. Another area of interest is the investigation of the therapeutic potential of N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide and other endocannabinoid modulators for a range of conditions, including pain, anxiety, and depression. Finally, there is a need for further research on the biochemical and physiological effects of N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide and other endocannabinoid modulators to better understand their mechanisms of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide involves the reaction of 5-chloropyridine-2-carboxylic acid with 4-methoxyphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization to obtain pure N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide.
Aplicaciones Científicas De Investigación
N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. Endocannabinoids are signaling molecules that play a role in a range of physiological processes, including pain sensation, appetite regulation, and mood. By inhibiting FAAH, N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide can increase the levels of endocannabinoids in the body, which may have therapeutic implications for a range of conditions, including pain, anxiety, and depression.
Propiedades
Nombre del producto |
N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide |
|---|---|
Fórmula molecular |
C14H13ClN2O2 |
Peso molecular |
276.72 g/mol |
Nombre IUPAC |
N-(5-chloropyridin-2-yl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C14H13ClN2O2/c1-19-12-5-2-10(3-6-12)8-14(18)17-13-7-4-11(15)9-16-13/h2-7,9H,8H2,1H3,(H,16,17,18) |
Clave InChI |
QQBZHYPJOYHYDV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NC=C(C=C2)Cl |
SMILES canónico |
COC1=CC=C(C=C1)CC(=O)NC2=NC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(2-naphthyl)ethyl]-3-phenylpropanamide](/img/structure/B257234.png)
![3,5-di-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B257236.png)
![1-[Benzyl(methyl)amino]propan-2-yl 2,4-dichlorobenzoate](/img/structure/B257237.png)
![9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257240.png)


![2-[(Dimethylamino)methyl]phenyl dimethylcarbamate](/img/structure/B257243.png)




![4-[Ethyl(2-phenylethyl)amino]-1-(4-fluorophenyl)-1-butanone](/img/structure/B257256.png)
